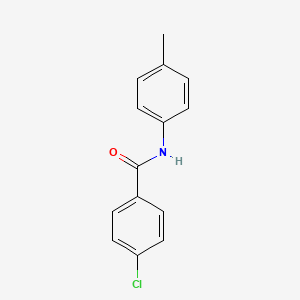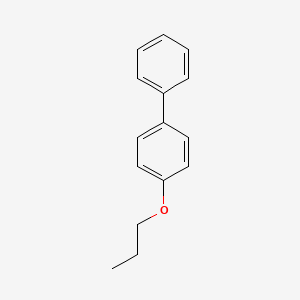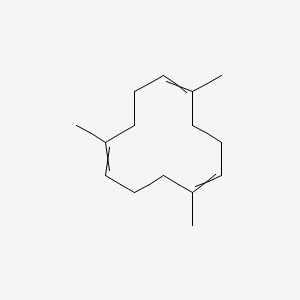
1,5,9-Trimethylcyclododeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Trimethylcyclododeca-1,5,9-triene is an organic compound with the molecular formula C15H24. It is a cyclic triene, meaning it contains three double bonds within a twelve-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododeca-1,5,9-triene can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. One common method involves the trimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically requires controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization processes. Companies like BASF have developed efficient methods to produce this compound, ensuring high purity and consistent quality . The production process may also involve purification steps such as distillation to remove impurities and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9-Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated cyclic compounds.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclododecanone and other ketones.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,5,9-Trimethylcyclododeca-1,5,9-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,5,9-Trimethylcyclododeca-1,5,9-triene involves its ability to undergo various chemical transformations. The compound’s double bonds allow it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its molecular structure enables interactions with specific enzymes and receptors, which can be exploited in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,9-Cyclododecatriene: A similar cyclic triene with three double bonds but without methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: A smaller cyclic diene with two double bonds and two methyl groups.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: Another isomer with different positions of the methyl groups.
Uniqueness
1,5,9-Trimethylcyclododeca-1,5,9-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
21064-19-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10- |
InChI-Schlüssel |
XOTMHDVYZZBKEJ-PEFAHGPYSA-N |
SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Isomerische SMILES |
C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C |
Kanonische SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Key on ui other cas no. |
21064-19-7 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


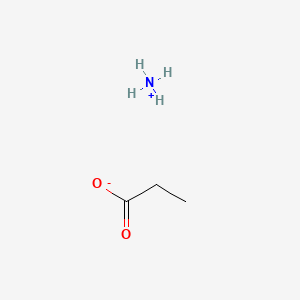




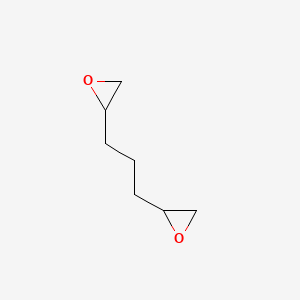

![8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B1617421.png)

![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)
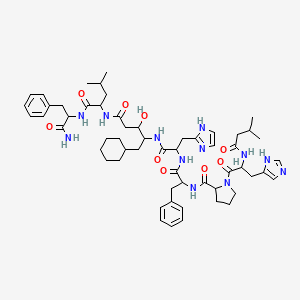
![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)
